

An In-depth Technical Guide to Indole-3-methanamine: Chemical Properties and Structure

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Compound of Interest

Compound Name: Indole-3-methanamine

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Introduction

Indole-3-methanamine, also known as 3-aminomethylindole, is an organic compound that belongs to the class of 3-alkylindoles.^{[1][2]} It features an indole moiety substituted at the 3-position with an aminomethyl group.^{[1][3]} This compound is of interest to researchers due to its presence in certain plants and food products, and its potential as a biomarker.^[4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and safety considerations.

Chemical Structure and Properties

Indole-3-methanamine is an aralkylamino compound with a molecular framework consisting of a fused bicyclic heteroaromatic indole ring system. The primary amine group attached to the methyl substituent at the C3 position of the indole ring is a key functional group that influences its chemical behavior.

Table 1: Chemical and Physical Properties of Indole-3-methanamine

Property	Value	Source
IUPAC Name	(1H-indol-3-yl)methanamine	
Synonyms	3-(Aminomethyl)indole, 3-Indolylmethanamine	
CAS Number	22259-53-6	
Molecular Formula	C ₉ H ₁₀ N ₂	
Molecular Weight	146.19 g/mol	
Appearance	Solid	
Melting Point	104 - 107 °C	
Relative Density	1.199 g/cm ³	
logP	1.55	
pKa	Very strong basic compound	
SMILES	<chem>NCc1c[nH]c2ccccc12</chem>	
InChI Key	JXYGLMATGAAIBU-UHFFFAOYSA-N	

Spectroscopic Characterization

While specific experimental spectra for **Indole-3-methanamine** are not widely published, its spectroscopic features can be predicted based on the analysis of its structural components and data from similar indole derivatives.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry can be used to confirm the elemental composition.

Table 2: Predicted m/z Values for Common Adducts of Indole-3-methanamine

Adduct Ion	Predicted m/z
[M+H] ⁺	147.0917
[M+Na] ⁺	169.0736
[M+K] ⁺	185.0476
[M+NH ₄] ⁺	164.1182

Note: These values are calculated based on the molecular formula and are useful for identification in mass spectrometry analyses.

¹H NMR Spectroscopy

The proton NMR spectrum of **Indole-3-methanamine** would exhibit characteristic signals for the protons of the indole ring and the aminomethyl group. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around 12.30 ppm for a similar indole derivative). The aromatic protons on the benzene and pyrrole portions of the indole ring would show complex splitting patterns. The two protons of the aminomethyl group would likely appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the indole ring are key identifiers for this class of compounds. The carbon of the aminomethyl group would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

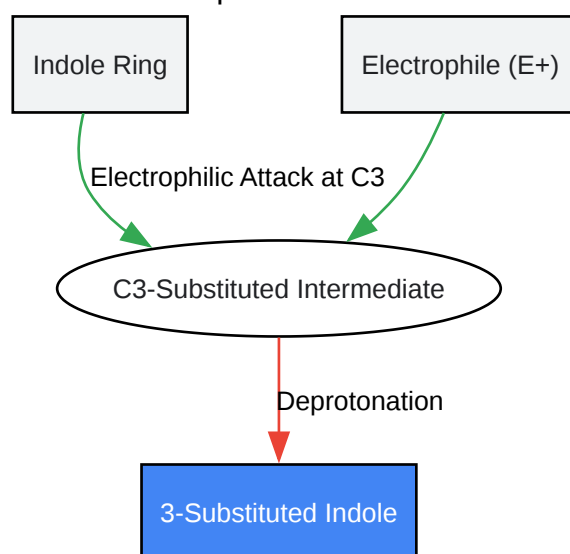
The IR spectrum would show characteristic absorption bands that are indicative of its functional groups. Expected vibrations include N-H stretching from the indole and primary amine groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and C-N stretching vibrations.

Reactivity and Synthesis

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. Due to the high electron density at the C3 position, electrophilic substitution preferentially occurs at this position. The methanamine group at the 3-position is an electron-donating group, which can further activate the indole ring towards oxidation.

General Reactivity of the Indole Ring

General Electrophilic Substitution of Indole



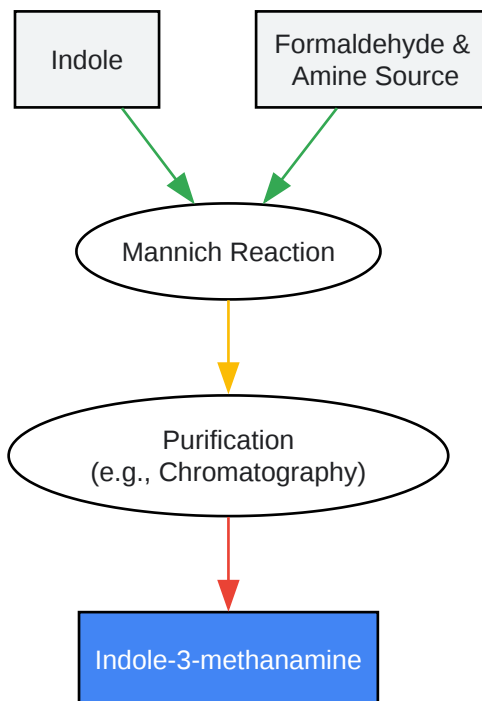
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Caption: Electrophilic substitution mechanism of the indole ring.

A common synthetic route to produce 3-indolyl-methanamines involves the reaction of indoles with aldehydes and nitrobenzenes in the presence of indium in aqueous HCl at room temperature. This method is reported to produce excellent yields in a short period. Another approach involves a Mannich-type reaction of indole with formaldehyde and a suitable amine.

General Synthetic Workflow

General Synthesis of Indole-3-methanamine



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Caption: A generalized workflow for the synthesis of **Indole-3-methanamine**.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and spectroscopic analysis of **Indole-3-methanamine** are not readily available in the public domain. However, the following are general procedures that can be adapted for its synthesis and characterization.

Synthesis via Mannich Reaction (General Protocol)

- **Preparation:** In a round-bottom flask, dissolve indole in a suitable solvent such as ethanol. Cool the flask in an ice bath.
- **Addition of Reagents:** To the cooled solution, add chilled aqueous solutions of an amine source (e.g., ammonia or a protected amine) and formaldehyde sequentially while stirring.

- **Reaction:** Add glacial acetic acid dropwise to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **Indole-3-methanamine**.

Spectroscopic Analysis (General Protocol)

- **NMR Spectroscopy:** Dissolve a small sample of the purified compound in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Record 1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer. Use the residual solvent peak as an internal reference.
- **IR Spectroscopy:** Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- **Mass Spectrometry:** Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.

Biological Activity and Safety

Indole-3-methanamine has been detected in plants such as *Arabidopsis thaliana* and *Solanum lycopersicum*. It has also been identified, though not quantified, in barley, cereals, and cereal products, suggesting it could be a potential biomarker for the consumption of these foods. Its indoleamine structure suggests a potential for interaction with monoaminergic systems.

Safety and Handling

Indole-3-methanamine is classified as toxic if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.

- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing dust/fumes. Wash hands thoroughly after handling. In case of exposure, seek immediate medical attention. Store in a dry, well-ventilated place with the container tightly closed.

Conclusion

Indole-3-methanamine is a valuable compound for researchers in various fields, from food science to medicinal chemistry. This guide provides a foundational understanding of its chemical structure, properties, and reactivity. While detailed experimental data is somewhat limited in public resources, the provided information, based on its structural characteristics and data from related compounds, serves as a robust starting point for further investigation and application in research and development.

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